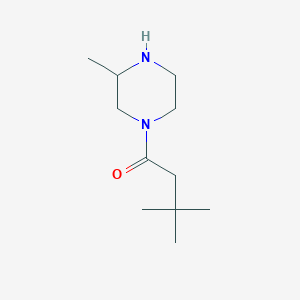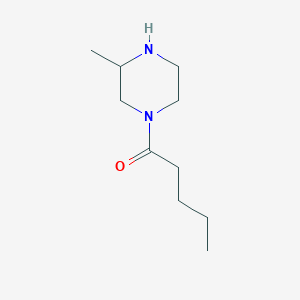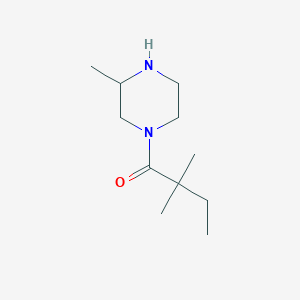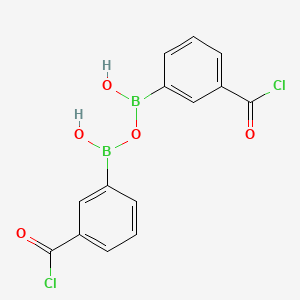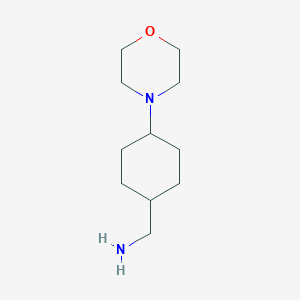
(4-Morpholinocyclohexyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Morpholinocyclohexyl)methanamine” is a chemical compound with the CAS Number: 1781543-79-0 . It has a molecular weight of 198.31 . The compound is solid in its physical form and is stored in a refrigerator .
Physical And Chemical Properties Analysis
“this compound” is a solid compound with a molecular weight of 198.31 . It is stored in a refrigerator . More specific physical and chemical properties like melting point, boiling point, and density are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
(4-Morpholinocyclohexyl)methanamine has a wide range of scientific research applications, including its use as a catalyst, its ability to bind to proteins, and its ability to act as a ligand. It has been used in a variety of research studies, including studies of enzyme catalysis, protein-protein interactions, and drug delivery systems. Additionally, this compound has been used in studies of the structure and function of proteins, as well as in studies of the mechanisms of action of drugs and other compounds.
Wirkmechanismus
The mechanism of action of (4-Morpholinocyclohexyl)methanamine is not yet fully understood. However, it is believed that this compound acts as a ligand, binding to proteins and other molecules in order to facilitate their interactions and reactions. Additionally, this compound has been shown to act as a catalyst, speeding up the rate of certain chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, studies have shown that this compound has the potential to bind to proteins and other molecules, as well as to act as a catalyst for certain chemical reactions. Additionally, this compound has been shown to have an effect on the structure and function of proteins, as well as on the mechanisms of action of drugs and other compounds.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (4-Morpholinocyclohexyl)methanamine in lab experiments include its ability to act as a catalyst, its ability to bind to proteins, and its ability to act as a ligand. Additionally, this compound is water-soluble and relatively easy to synthesize. However, there are some limitations to using this compound in lab experiments, including its potential toxicity and its relatively low solubility in organic solvents.
Zukünftige Richtungen
Future research on (4-Morpholinocyclohexyl)methanamine should focus on further understanding its mechanism of action, as well as its potential biochemical and physiological effects. Additionally, further research should focus on the potential applications of this compound, such as its potential use as a catalyst and its potential use as a ligand. Additionally, further research should focus on the potential toxicity of this compound and its potential interactions with other compounds. Finally, further research should focus on the potential for this compound to be used as a drug delivery system.
Synthesemethoden
(4-Morpholinocyclohexyl)methanamine can be synthesized in a variety of ways, the most common of which is through the reaction of morpholine with cyclohexanone. This is accomplished by reacting morpholine with cyclohexanone in the presence of a base, such as sodium hydroxide, and a catalyst, such as p-toluenesulfonic acid. The reaction is then heated to a temperature of 80-90°C for several hours, resulting in the formation of this compound.
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, H335 . These suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
(4-morpholin-4-ylcyclohexyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c12-9-10-1-3-11(4-2-10)13-5-7-14-8-6-13/h10-11H,1-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQRLAIVNNCUFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-Amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid](/img/structure/B6334527.png)



![8-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B6334542.png)
